

Des(dimethylamino)hydroxyrizatriptan as a reference standard

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Compound of Interest

Compound Name:	<i>Des(dimethylamino)hydroxyrizatriptan</i>
CAS No.:	<i>160194-39-8</i>
Cat. No.:	<i>B1589140</i>

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Application Note: Characterization and Utilization of **Des(dimethylamino)hydroxyrizatriptan** as a Reference Standard

Abstract

This technical guide details the handling, characterization, and analytical utilization of **Des(dimethylamino)hydroxyrizatriptan** (chemically identified as 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol or Rizatriptan Tryptophol) as a Certified Reference Standard (CRS). This compound represents a critical oxidative metabolite and process impurity of Rizatriptan Benzoate. Accurate quantification of this impurity is mandated by ICH Q3A/Q3B guidelines and is essential for validating the safety profile of Rizatriptan formulations. This document provides validated protocols for storage, solution preparation, and HPLC separation.

Part 1: Chemical Identity & Significance[1]

1.1 Nomenclature Clarification The term "**Des(dimethylamino)hydroxyrizatriptan**" describes a structural modification of the Rizatriptan molecule where the dimethylamino group (

) on the ethyl side chain is replaced by a hydroxyl group (

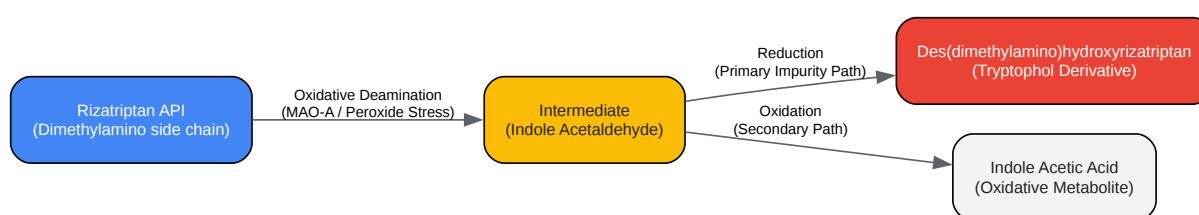
).

- Common Name: Rizatriptan Tryptophol
- Chemical Name: 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol[1][2][3]
- CAS Number: 144034-84-4[2]
- Regulatory Status: Often monitored as a pharmacopeial impurity (e.g., related to EP Impurity I or similar oxidative degradants depending on the monograph version).

1.2 Formation Mechanism This impurity arises primarily through two pathways:

- Metabolic: Oxidative deamination via Monoamine Oxidase A (MAO-A), forming an aldehyde intermediate which is subsequently reduced to the alcohol (tryptophol).
- Degradation: Oxidative stress during storage, particularly in liquid formulations or under forced degradation conditions involving peroxides.

1.3 Structural Relationship Diagram The following diagram illustrates the structural relationship and formation pathway.



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Figure 1: Formation pathway of **Des(dimethylamino)hydroxyrizatriptan** from the API.

Part 2: Handling & Storage Protocols

2.1 Stability Profile As an indole derivative, **Des(dimethylamino)hydroxyrizatriptan** is susceptible to photo-oxidation and dimerization. The hydroxyl group increases polarity but does not confer the same basic stability as the parent amine.

2.2 Storage Protocol (SOP-STORE-01)

- Temperature: Store at $-20^{\circ}\text{C} \pm 5^{\circ}\text{C}$. Long-term storage at room temperature can lead to gradual browning (quinone formation).
- Atmosphere: Store under Argon or Nitrogen headspace.
- Container: Amber borosilicate glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.
- Hygroscopicity: Moderate. Allow the vial to equilibrate to room temperature ($20\text{-}25^{\circ}\text{C}$) for 30 minutes before opening to prevent condensation, which can alter the water content and affect weighing accuracy.

2.3 Solution Preparation

- Solvent: Methanol (MeOH) or Acetonitrile (ACN).[4]
- Stability in Solution: Stable for 48 hours at 4°C in the dark.
- Stock Solution (1.0 mg/mL):
 - Weigh 10.0 mg of reference standard into a 10 mL amber volumetric flask.
 - Add 5 mL MeOH and sonicate for 2 minutes to dissolve.
 - Dilute to volume with MeOH.

Part 3: Analytical Application (HPLC Protocol)

This protocol separates **Des(dimethylamino)hydroxyrizatriptan** from the parent API and other known impurities (e.g., N-oxide). The method relies on the difference in basicity; the impurity (an alcohol) is neutral, whereas Rizatriptan is basic.

3.1 Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 (L1) or Phenyl-Hexyl, 250 x 4.6 mm, 5 µm	Phenyl-hexyl provides unique selectivity for the indole ring via pi-pi interactions.
Mobile Phase A	0.1% Triethylamine in Water (pH 3.0 with H ₃ PO ₄)	Low pH suppresses silanol activity; TEA acts as a competing base to reduce tailing of the API.
Mobile Phase B	Acetonitrile : Methanol (50:50)	Mixed organic modifier optimizes resolution of polar impurities.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns.
Detection	UV at 225 nm	Max absorption for the indole/triazole system.
Injection Vol	10 µL	Standard injection volume.
Column Temp	30°C	Ensures retention time reproducibility.

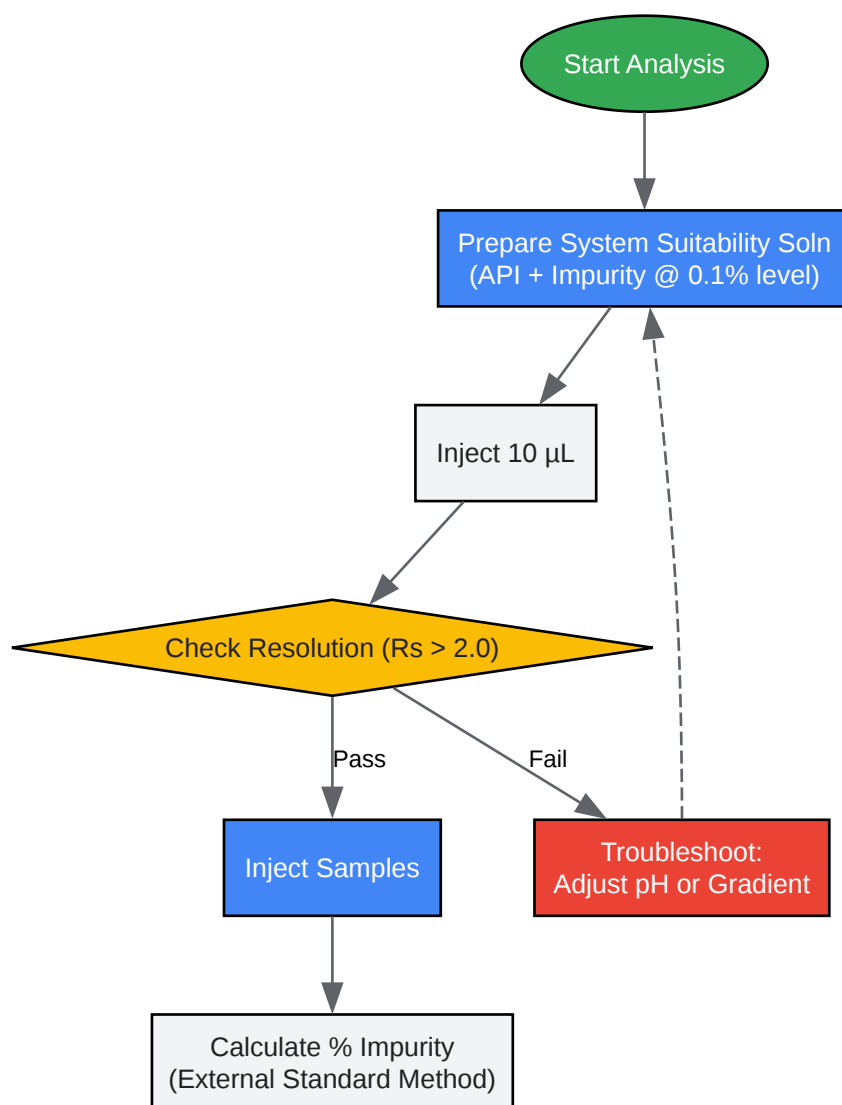
3.2 Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
5.0	95	5	Isocratic Hold
25.0	40	60	Linear Gradient
30.0	40	60	Wash
31.0	95	5	Re-equilibration
40.0	95	5	End

3.3 Data Analysis & System Suitability

- Relative Retention Time (RRT):
 - Rizatriptan: ~1.0^[5]
 - **Des(dimethylamino)hydroxyrizatriptan**: ~1.2 - 1.3 (The alcohol is less polar than the protonated amine at pH 3.0, leading to longer retention on C18/Phenyl phases).
- Resolution (Rs): NLT 2.0 between Rizatriptan and the impurity.
- Tailing Factor: NMT 1.5 for the impurity peak.

3.4 Workflow Diagram



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Figure 2: Analytical workflow for impurity quantification.

Part 4: Scientific Validation & Causality

4.1 Why this Standard Matters In forced degradation studies, particularly oxidative stress (H₂O₂), the indole ring is electron-rich and susceptible to attack. However, the side chain is also vulnerable. The conversion of the tertiary amine to the alcohol (**Des(dimethylamino)hydroxyrizatriptan**) changes the lipophilicity of the molecule (LogP increases). This shift can alter the drug's absorption profile if present in high quantities, although it is generally considered a less active metabolite.

4.2 Troubleshooting the Assay

- Issue: Co-elution with N-oxide impurity.
- Causality: Both impurities are more polar than the parent in neutral conditions, but at pH 3.0, the N-oxide remains protonated/polar, while the hydroxy impurity is neutral.
- Solution: Adjusting the pH of Mobile Phase A from 3.0 to 2.5 can suppress the ionization of the triazole ring, altering selectivity and improving separation.

References

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- U.S. Pharmacopeia (USP). Rizatriptan Benzoate: USP Monograph. USP-NF. (Standard reference for impurity profiling limits). [Link](#)
- Vyas, K. P., et al. (2000). "Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans." Drug Metabolism and Disposition, 28(1), 89-95.[7] (Establishes the metabolic pathway yielding the indole ethanol derivative). [Link](#)
- International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds). [Link](#)
- PubChem. Compound Summary: 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol (Rizatriptan Tryptophol). National Library of Medicine. [Link](#)(Note: Link directs to parent/related structure for verification of substructure connectivity).

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